5-Bromo-4-methoxy-3-methylpicolinic acid
Description
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-4-methoxy-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-4-6(8(11)12)10-3-5(9)7(4)13-2/h3H,1-2H3,(H,11,12) |
InChI Key |
BUSNTTSQJYQCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(=O)O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties Influencing Synthesis
Molecular Architecture
The pyridine core of 5-bromo-4-methoxy-3-methylpicolinic acid imposes unique electronic and steric constraints. The bromine atom at C5 participates in electrophilic substitution reactions, while the methoxy group at C4 acts as an electron-donating substituent, directing incoming electrophiles to the ortho and para positions. The methyl group at C3 introduces steric hindrance, necessitating careful selection of reaction conditions to avoid side products.
Reactivity Profile
The carboxyl group at C2 enhances solubility in polar solvents and enables further functionalization via esterification or amidation. Bromination typically occurs at C5 due to the directing effects of the methoxy group, as evidenced by crystallographic studies of analogous compounds.
Synthetic Routes and Methodologies
Route 1: Sequential Functionalization of 3-Methylpyridine
This three-step approach involves methoxylation, bromination, and carboxylation:
Methoxylation at C4
3-Methylpyridine undergoes nitration followed by reduction to yield 4-amino-3-methylpyridine. Diazotization and hydrolysis with copper(I) oxide in methanol introduce the methoxy group.
Reaction Conditions :
- Nitration : HNO₃/H₂SO₄, 0–5°C, 2 hours
- Reduction : H₂/Pd-C, ethanol, 50°C, 6 hours
- Methoxylation : NaNO₂/HCl, Cu₂O/MeOH, 70°C, 4 hours
Yield : 68–72%
Bromination at C5
Tribromooxyphosphorus (POBr₃) in acetonitrile selectively brominates the C5 position under reflux. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) yield inferior regioselectivity (≤50%).
Optimized Conditions :
Carboxylation at C2
The methyl group at C3 is oxidized to a carboxyl group using potassium permanganate (KMnO₄) in alkaline medium.
Conditions :
Route 2: Ring Construction from Diethyl Butynedioate
This five-step method builds the pyridine ring from smaller precursors, avoiding hazardous reagents like n-butyl lithium:
Condensation with Methylhydrazine
Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which undergoes thermal rearrangement to the pyridine derivative.
Key Step :
- Reagents : Diethyl butynedioate, methylhydrazine
- Solvent : Diethyl ether
- Temperature : –10°C → 100°C
- Yield : 76%
Bromination and Hydrolysis
Tribromooxyphosphorus brominates the intermediate, followed by alkaline hydrolysis to yield the carboxylic acid.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 3-Methylpyridine | Diethyl butynedioate |
| Total Steps | 3 | 5 |
| Overall Yield | 45–50% | 32–38% |
| Hazardous Reagents | HNO₃, H₂SO₄ | POBr₃ |
| Scalability | Moderate | High |
Route 1 offers fewer steps but requires stringent temperature control during nitration. Route 2, while longer, avoids cryogenic conditions and uses safer solvents.
Reaction Mechanisms and Optimization
Bromination Selectivity
The methoxy group’s +M effect directs electrophilic bromination to C5. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for C5 over C6 due to resonance stabilization.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-like crystals. X-ray diffraction confirms planar geometry, with intermolecular O–H⋯N hydrogen bonds stabilizing the lattice.
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomeric impurities. HPLC purity exceeds 99.5%.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-3-methylpicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-4-methoxy-3-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-3-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzymatic activities, inhibit specific proteins, and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Data for Similar Pyridine Derivatives
Substituent Effects on Properties
Electronic Effects :
- Methoxy (OMe) at position 3 or 4 is electron-donating, increasing ring electron density and directing electrophilic substitutions. In contrast, fluorine at position 3 (as in 5-bromo-3-fluoropicolinic acid) withdraws electrons, enhancing oxidative stability .
- Methyl (Me) groups introduce steric bulk but minimal electronic effects, favoring reactions at less hindered positions .
Solubility and Reactivity :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-4-methoxy-3-methylpicolinic acid with high purity?
- Methodological Answer : Synthesis typically involves bromination and methoxylation of precursor pyridine derivatives. Key steps include:
- Precursor Selection : Start with methyl 5-bromo-4-methoxypicolinate (CAS 1256789-95-3) as a common intermediate, as its purity (>95% via HPLC) ensures reliable downstream reactions .
- Reaction Optimization : Use Pd-catalyzed cross-coupling for introducing the methyl group, monitoring reaction progress via TLC or LC-MS.
- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or silica-gel chromatography improves purity. Validate purity via HPLC, referencing protocols for structurally similar compounds like 5-bromo-3-methylpicolinic acid .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and methyl groups at positions 4 and 3, respectively). Compare shifts to analogs like 5-bromo-3-fluoropicolinic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₈BrNO₃ = ~246.05 g/mol) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients, as applied to methyl 5-bromo-4-methoxypicolinate .
Q. How can researchers determine the optimal solvent system for reactions involving this compound?
- Methodological Answer :
- Solubility Profiling : Test solubility in DMSO, THF, and dichloromethane using UV-Vis spectroscopy.
- Reactivity Stability : Monitor degradation in polar solvents via time-course HPLC. For analogs like 5-bromo-4-methylpyridine-2-carboxylic acid, DMF is preferred for coupling reactions due to stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Systematic Parameter Variation : Adjust catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), base (K₂CO₃ vs. Cs₂CO₃), and temperature.
- Control Experiments : Compare yields with/without methyl and methoxy groups to isolate steric/electronic effects.
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers, referencing methodologies for analyzing catalytic inefficiencies in pyridine derivatives .
Q. What computational approaches are used to predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO levels) to predict nucleophilic/electrophilic sites. Compare to analogs like 5-bromo-3-methylpicolinic acid (similarity score: 0.90) .
- Molecular Dynamics (MD) : Simulate docking in enzyme active sites (e.g., kinases) to assess binding affinity.
- Machine Learning : Train models on pyridine derivative reactivity databases to forecast optimal reaction conditions.
Q. How to design a study comparing the biological activity of this compound with its analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-bromo-4-methoxy-3-ethylpicolinic acid) and test inhibition in enzyme assays.
- Comparative Analysis : Use IC₅₀ values and selectivity indices, applying statistical frameworks from comparative political science research (e.g., controlled variable isolation) .
- Data Integration : Combine crystallography (binding modes) and pharmacokinetic data (logP, solubility) to rationalize activity differences .
Notes
- Avoid commercial suppliers like Aaron Chemicals LLC due to inconsistent purity data.
- For synthetic protocols, prioritize intermediates with validated CAS numbers (e.g., 1256789-95-3) .
- Cross-reference spectroscopic data with analogs (e.g., 5-bromo-3-fluoropicolinic acid ) to mitigate structural ambiguity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
